molecular formula C16H15N3O B11421163 N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide CAS No. 61308-33-6

N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide

Cat. No.: B11421163
CAS No.: 61308-33-6
M. Wt: 265.31 g/mol
InChI Key: RLXYPKXOFQVDLB-UHFFFAOYSA-N
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Description

N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide typically involves the condensation of 3-phenyl-1H-indazole with N-methylacetamide. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common reagents used in the synthesis include acetic anhydride, methylamine, and phenylhydrazine .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methylacetamide moiety enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

CAS No.

61308-33-6

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-methyl-2-(3-phenylindazol-1-yl)acetamide

InChI

InChI=1S/C16H15N3O/c1-17-15(20)11-19-14-10-6-5-9-13(14)16(18-19)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,20)

InChI Key

RLXYPKXOFQVDLB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

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